molecular formula C8H12N2O3S B8221505 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide

Cat. No.: B8221505
M. Wt: 216.26 g/mol
InChI Key: ICSIJDSCLZMQSJ-UHFFFAOYSA-N
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Description

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide is a synthetic organic compound with a unique structure that includes an amino group, a dioxidothietan ring, and a pent-4-ynamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the dioxidothietan ring: This step involves the cyclization of a suitable precursor to form the dioxidothietan ring.

    Introduction of the amino group: An amino group is introduced through nucleophilic substitution or other suitable reactions.

    Formation of the pent-4-ynamide chain: This step involves the coupling of the dioxidothietan ring with a pent-4-ynamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution reagents: Halogenated compounds, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide involves its interaction with specific molecular targets and pathways. The amino group and dioxidothietan ring may play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(1,1-dioxothietan-3-yl)but-4-ynamide: Similar structure but with a but-4-ynamide chain.

    2-Amino-N-(1,1-dioxothietan-3-yl)hex-4-ynamide: Similar structure but with a hex-4-ynamide chain.

    2-Amino-N-(1,1-dioxothietan-3-yl)prop-4-ynamide: Similar structure but with a prop-4-ynamide chain.

Uniqueness

2-Amino-N-(1,1-dioxidothietan-3-yl)pent-4-ynamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-amino-N-(1,1-dioxothietan-3-yl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-3-7(9)8(11)10-6-4-14(12,13)5-6/h1,6-7H,3-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSIJDSCLZMQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)NC1CS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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